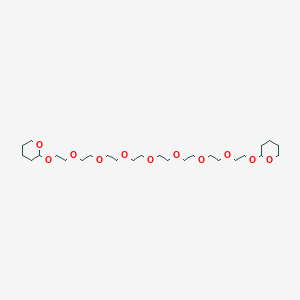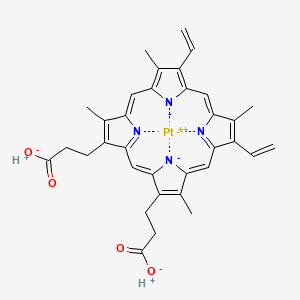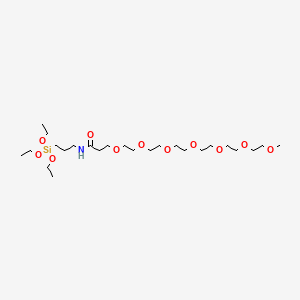
Cy5 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5 acid, also known as Cyanine5 acid, is a bright, far-red fluorescent dye belonging to the cyanine dye family. Cyanine dyes are synthetic dyes characterized by a conjugated system between two nitrogen atoms, forming part of a nitrogenous heterocyclic system. This compound is widely used in biological labeling due to its intense fluorescence and high water solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cy5 acid typically involves the reaction of 1,3-disulfonic acid-6-naphthylhydrazine with methyl isopropyl ketone to generate 1,1,2-trimethyl-benzindole-1,3-disulphonate. This intermediate is then reacted with ethyl iodide and 6-bromocaproic acid to produce N-ethyl-2,3,3-trimethyl-benzindole-5,7-disulphonate and N-(epsilon-carboxy-pentyl)-2,3,3-trimethyl-benzindole-5,7-disulphonate. These products are further reacted with beta-anilino-acraldehyde-anil-hydrochloride to prepare this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves multiple purification steps, including thin-layer chromatography and repeated purification to obtain a pure product .
Analyse Des Réactions Chimiques
Types of Reactions: Cy5 acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered fluorescence properties.
Reduction: Reduction reactions can modify the conjugated system, affecting the dye’s fluorescence.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as sulfonyl chlorides and carboxylic acids are employed under mild conditions.
Major Products:
Oxidation: Oxidized derivatives with different fluorescence properties.
Reduction: Reduced forms with altered conjugation.
Substitution: Substituted derivatives with enhanced solubility and binding affinity.
Applications De Recherche Scientifique
Cy5 acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Medicine: Utilized in diagnostic imaging, targeted drug delivery, and tracking disease progression.
Mécanisme D'action
Cy5 acid is compared with other cyanine dyes such as Cy3 acid, Cy5.5 acid, and Cy7 acid. These dyes differ in their spectral properties, with this compound emitting in the far-red region, Cy3 acid in the green region, Cy5.5 acid in the near-infrared region, and Cy7 acid in the infrared region. This compound is unique due to its high extinction coefficient, good quantum yield, and low autofluorescence, making it ideal for applications requiring high sensitivity and specificity .
Comparaison Avec Des Composés Similaires
- Cy3 acid
- Cy5.5 acid
- Cy7 acid
- DyLight DY547
- DyLight DY647
Cy5 acid stands out for its versatility and effectiveness in various scientific applications, making it a valuable tool in research and industry.
Propriétés
Formule moléculaire |
C32H39ClN2O2 |
|---|---|
Poids moléculaire |
519.1 g/mol |
Nom IUPAC |
6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H |
Clé InChI |
SHDOHVMHEAVMNK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)
![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)


![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)




![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)
![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)

